molecular formula C8H19Br2N B1523636 (2-Bromoethyl)dipropylamine hydrobromide CAS No. 22511-39-3

(2-Bromoethyl)dipropylamine hydrobromide

Cat. No.: B1523636
CAS No.: 22511-39-3
M. Wt: 289.05 g/mol
InChI Key: TZOQABCMUFLDOI-UHFFFAOYSA-N
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Description

(2-Bromoethyl)dipropylamine hydrobromide is a chemical compound with the molecular formula C8H19Br2N. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)dipropylamine hydrobromide typically involves the reaction of dipropylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)dipropylamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted amines and thiols.

    Oxidation Reactions: Amine oxides are the major products.

    Reduction Reactions: Secondary amines are typically formed.

Scientific Research Applications

(2-Bromoethyl)dipropylamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromoethyl)dipropylamine hydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is due to the presence of the bromoethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved include various enzymes and receptors that contain nucleophilic amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoethyl)dipropylamine hydrobromide is unique due to the presence of both the bromoethyl and dipropylamine groups, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2-bromoethyl)-N-propylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN.BrH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOQABCMUFLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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